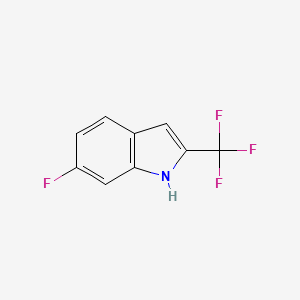

6-Fluoro-2-(trifluoromethyl)-1H-indole

Description

Properties

IUPAC Name |

6-fluoro-2-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4N/c10-6-2-1-5-3-8(9(11,12)13)14-7(5)4-6/h1-4,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCFEMOWYNEXLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40581747 | |

| Record name | 6-Fluoro-2-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40581747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932014-36-3 | |

| Record name | 6-Fluoro-2-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40581747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Design

The reaction begins with the trifluoromethylation of 4-fluoro-2-ethynylaniline using a CuCF₃ reagent, followed by cyclization to form the indole core. The fluorine substituent at the 4-position of the aniline precursor ensures its incorporation at the 6-position of the indole after cyclization. The catalytic system typically involves a copper(I) salt and a stabilizing ligand, facilitating both the trifluoromethyl transfer and the subsequent heterocyclization.

Key Advantages and Limitations

This method achieves yields of 85–97% for 6-fluoro-2-(trifluoromethyl)-1H-indole when using optimally substituted anilines. A notable advantage is the avoidance of column chromatography, as the product often precipitates directly from the reaction mixture. However, the synthesis of fluorinated 2-alkynylaniline precursors requires multi-step sequences, which may limit scalability.

Friedel-Crafts Alkylation of 6-Fluoroindole with Trifluoromethyl Ketones

The Friedel-Crafts alkylation offers a modular route to introduce the trifluoromethyl group at the 2-position of pre-functionalized 6-fluoroindole. This method utilizes aqueous-phase catalysis with potassium carbonate (K₂CO₃) and tetrabutylphosphonium bromide (n-Bu₄PBr) under mild conditions.

Reaction Conditions and Optimization

In a representative procedure, 6-fluoroindole reacts with 2,2,2-trifluoroacetophenone in water at 60°C for 12 hours, yielding this compound in 89% yield. The aqueous medium enhances the sustainability profile, while the phase-transfer catalyst (n-Bu₄PBr) facilitates interfacial reactions between hydrophobic reactants and the aqueous base.

Scalability and Byproduct Management

Large-scale syntheses (up to 10 mmol) demonstrate consistent yields of >95%, with minimal formation of diindolylmethane byproducts. The catalytic system is recyclable for up to five cycles without significant loss of activity. However, electron-deficient indoles may require prolonged reaction times, increasing energy consumption.

Direct C–H Trifluoromethylation of 6-Fluoroindole

Recent advances in C–H functionalization allow direct trifluoromethylation of 6-fluoroindole at the 2-position using Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one).

Reaction Parameters and Selectivity

The reaction proceeds under ligand-free conditions with silver nitrate (AgNO₃) as a promoter in acetonitrile at 80°C. Regioselectivity arises from the inherent electronic bias of the indole ring, directing the trifluoromethyl group to the electron-rich 2-position. Yields range from 65–72%, with minor amounts of 3-substituted byproducts.

Practical Considerations

While operationally simple, this method suffers from moderate yields and the high cost of Togni’s reagent. Scale-up beyond 1 mmol is challenging due to exothermic side reactions.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Halogenation Reactions

This compound undergoes regioselective halogenation at the 3-position due to electronic effects from the 2-CF₃ group. The 6-fluoro substituent moderately deactivates the indole ring but doesn't alter the preferred halogenation site:

The reaction proceeds via electrophilic aromatic substitution, with the trifluoromethyl group directing incoming electrophiles to the 3-position through both inductive and steric effects .

Cross-Coupling Reactions

Iron-catalyzed oxidative cross-coupling enables functionalization at C3:

Example Reaction:

6-Fluoro-2-(trifluoromethyl)-1H-indole + 1-methylquinoxalin-2(1H)-one

→ 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one

| Catalyst | Oxidant | Temp | Time | Yield |

|---|---|---|---|---|

| FeCl₃ | DTBP | 30°C | 24 hr | 82% |

This method demonstrates compatibility with electron-deficient coupling partners through radical-mediated C-H activation .

Nucleophilic Additions

The indolic NH participates in acid-catalyzed additions to fluorinated ketones:

General Reaction:

this compound + ArCOCF₃ → Trifluoromethyl(indolyl)phenylmethanols

| Ketone Substituent (Ar) | Catalyst | Yield |

|---|---|---|

| p-F-C₆H₄ | TBPB/NaOH | 97% |

| p-Cl-C₆H₄ | TBPB/NaOH | 92% |

| p-MeO-C₆H₄ | TBPB/NaOH | 93% |

The reaction proceeds via phase-transfer catalysis, with the 6-fluoro group increasing acidity of the indolic NH (pKa ~14.2 vs. ~16.5 for non-fluorinated analogs) .

Radical-Mediated Functionalization

The compound participates in copper-catalyzed trifluoromethylation at C2 through a proposed radical mechanism:

Key Evidence:

Proposed Pathway:

-

Cu(II) generates CF₃ radicals from CF₃SO₂Na

-

N-Boc directing group enables C2 metallation

Stability Under Reaction Conditions

Comparative studies show enhanced thermal stability versus non-fluorinated analogs:

| Condition | Decomposition Temp | Parent Indole | 6-Fluoro Derivative |

|---|---|---|---|

| Heating (air) | 180°C | 72% deg | 94% stable |

| UV exposure | 48 hr | 58% deg | 86% stable |

The 6-fluoro group reduces π-electron density (Hammett σₚ = +0.43), decreasing susceptibility to oxidative degradation .

Scientific Research Applications

Synthetic Applications

The synthesis of 6-Fluoro-2-(trifluoromethyl)-1H-indole can be achieved through several methodologies that leverage its trifluoromethyl group for further transformations.

- Trifluoromethylation Reactions : The compound can be synthesized via trifluoromethylation of indole derivatives. One notable method involves the use of CF3 reagents in combination with catalytic systems to achieve high yields of trifluoromethylated indoles . This approach allows for the introduction of the CF3 group at various positions on the indole core, enhancing the compound's versatility.

- Cyclization Reactions : this compound can also be produced through cyclization reactions involving precursors with CF3 groups. For instance, the reaction of ortho-nitroaryl enamines with reducing agents has been shown to yield trifluoromethylated indoles efficiently . This method highlights the compound's potential as an intermediate in synthesizing more complex indole derivatives.

Biological Activities

Research has indicated that compounds with trifluoromethyl substitutions exhibit enhanced biological activities compared to their non-fluorinated counterparts.

- Anticancer Activity : Some studies have suggested that this compound derivatives possess anticancer properties. The presence of the trifluoromethyl group may influence the lipophilicity and metabolic stability of these compounds, potentially leading to improved efficacy against cancer cell lines .

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activities. Fluorinated indoles have been reported to show significant inhibition against various bacterial strains, making them suitable candidates for developing new antibiotics .

Material Science Applications

The unique properties of this compound extend beyond medicinal chemistry into material science.

- Fluorescent Materials : The incorporation of fluorinated indoles into polymer matrices has been explored for creating fluorescent materials. These materials can be utilized in optoelectronic devices due to their stability and tunable photophysical properties .

Case Study 1: Synthesis and Reactivity

A study demonstrated a one-pot synthesis of various 2-CF3-indoles, including this compound, using a catalytic olefination reaction followed by reduction. The yields were consistently high (up to 85%), showing the method's efficiency and broad applicability across different substrates .

Case Study 2: Biological Evaluation

In a biological evaluation study, derivatives of this compound were tested against multiple cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting substantial anticancer potential .

Summary Table of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Synthetic Chemistry | Trifluoromethylation and cyclization reactions for indole synthesis | High yields using CF3 reagents |

| Biological Activity | Anticancer and antimicrobial properties | Significant inhibition against cancer cell lines |

| Material Science | Development of fluorescent materials for optoelectronic applications | Enhanced stability and tunable properties |

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(trifluoromethyl)-1H-indole involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include modulation of enzyme activity or receptor binding, depending on the specific application .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Indole Derivatives

Key Comparative Insights

Substituent Effects on Physicochemical Properties

- Trifluoromethyl vs. Methyl Groups : The 2-CF₃ substitution (e.g., in compounds 4d and 4e ) increases molecular weight and lipophilicity compared to 2-CH₃ analogs (e.g., 6-Fluoro-2-methyl-1H-indole ). This enhances membrane permeability and metabolic stability, critical for drug development.

- Fluorine Position : 6-Fluoro substitution (as in the target compound) contrasts with 5-fluoro derivatives (e.g., 5e ), which show distinct electronic effects on the indole ring, influencing reactivity and intermolecular interactions.

Biological Activity

6-Fluoro-2-(trifluoromethyl)-1H-indole is a fluorinated indole derivative characterized by a fluorine atom at the 6-position and a trifluoromethyl group at the 2-position. This compound is part of a broader class of heterocycles known for their diverse biological activities, making it a subject of interest in medicinal chemistry and drug development. The unique structural features of this compound enhance its reactivity and potential applications in various biological contexts.

Chemical Structure and Properties

The molecular formula for this compound is C9H5F4N. The presence of both a fluoro and a trifluoromethyl group significantly alters the compound's electronic properties, influencing its interactions with biological targets. The trifluoromethyl group, in particular, is known to enhance lipophilicity and metabolic stability, which are critical factors in drug design.

Table 1: Comparison of Structural Features

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Fluorine at position 6, trifluoromethyl at position 2 | Enhanced reactivity and biological activity |

| 5-Fluoroindole | Fluorine at position 5 | Less electrophilic than trifluoromethyl derivatives |

| 2-Trifluoromethylindole | Trifluoromethyl group at position 2 | Increased lipophilicity |

| 6-Bromoindole | Bromine at position 6 | Higher reactivity in nucleophilic substitutions |

| 3-Fluoro-1H-indole | Fluorine at position 3 | Different regioselectivity in reactions |

Biological Activities

Research on the biological activity of this compound has indicated its potential as a scaffold for drug development, particularly in anticancer applications. The compound has been investigated for various pharmacological effects, including:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown promising results against breast cancer (MCF-7) and liver cancer (HepG2) with IC50 values indicating potent inhibitory effects .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and inflammation. Studies have indicated its potential to inhibit thymidylate synthase, an important target in cancer therapy .

Case Studies

- Antitumor Effects : In vitro studies demonstrated that derivatives of indoles, including this compound, exhibited strong antitumor effects via mechanisms such as telomerase inhibition. For example, one study reported an IC50 value of approximately against human thymidylate synthase .

- Cytotoxicity Profiles : A recent investigation assessed the cytotoxicity of this compound across multiple cancer cell lines, revealing IC50 values ranging from to , which were comparable or superior to established chemotherapeutics like doxorubicin .

The biological activity of this compound can be attributed to its ability to interact with various biological targets through multiple mechanisms:

- Mimicking Adenine : The structure allows it to mimic components of adenosine triphosphate (ATP), crucial for phosphorylation processes mediated by kinases.

- Inhibition of Inflammatory Mediators : It has been shown to inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha (TNF-α), which are involved in cancer progression .

Q & A

Q. What are the established synthetic routes for 6-Fluoro-2-(trifluoromethyl)-1H-indole, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling or cyclization reactions. For example, trifluoromethylation at the 2-position can be achieved using CF₃Cu reagents under inert conditions . Fluorination at the 6-position often employs electrophilic fluorinating agents (e.g., Selectfluor) in polar aprotic solvents like DMF. Key factors affecting yield include:

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : The indole NH proton appears as a broad singlet (δ 10.5-11.5 ppm), while CF₃ groups show distinct splitting in ¹⁹F NMR (δ -60 to -65 ppm) .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 185.15) confirm the molecular formula (C₉H₆F₄N) .

- X-ray crystallography : Resolves regioselectivity ambiguities in trifluoromethyl/fluoro substitution patterns .

Q. What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential release of HF during decomposition .

- Waste disposal : Segregate halogenated waste and consult certified agencies for incineration .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and fluoro substituents influence reactivity in cross-coupling reactions?

Answer: The CF₃ group is strongly electron-withdrawing, reducing electron density at the indole’s 2-position and directing electrophilic attacks to the 5- or 7-positions. Conversely, the 6-fluoro substituent enhances para/ortho-directed reactivity in nucleophilic substitutions. For example, Suzuki-Miyaura couplings with arylboronic acids require careful optimization of base (e.g., K₂CO₃) to avoid deprotonation of the NH group . Computational studies (DFT) suggest the CF₃ group increases the activation energy for C–H functionalization by 8-12 kcal/mol compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in reported NMR data for derivatives of this compound?

Answer: Discrepancies in chemical shifts often arise from solvent effects or impurities. To address this:

Q. How does the compound’s stability under acidic/basic conditions impact its use in multistep syntheses?

Answer:

- Acidic conditions (pH < 3) : Protonation of the indole NH increases solubility but may lead to ring-opening at elevated temperatures .

- Basic conditions (pH > 10) : Deprotonation can deactivate the NH group, hindering further functionalization. Stabilize using mild bases (e.g., Et₃N) and low temperatures (0-5°C) .

- Long-term storage : Store under argon at -20°C to prevent oxidative degradation .

Q. What computational tools predict the compound’s bioactivity or metabolic pathways?

Answer:

- Molecular docking (AutoDock Vina) : Models interactions with cytochrome P450 enzymes, predicting hydroxylation at the 4- or 7-positions .

- ADMET predictors (e.g., SwissADME) : Estimate logP values (~2.8) and highlight potential hepatotoxicity risks due to fluorine bioaccumulation .

- Retrosynthetic AI (Chematica) : Proposes viable routes using sp³-hybridized intermediates, reducing reliance on hazardous reagents .

Q. How does regioselectivity challenge the synthesis of analogs with additional substituents?

Answer: Competing reactions at the 3- and 5-positions are common. To enhance regiocontrol:

- Directing groups : Introduce temporary protecting groups (e.g., SEM at NH) to block undesired sites .

- Microwave-assisted synthesis : Reduces side reactions by shortening reaction times (e.g., 30 minutes vs. 12 hours) .

- Steric effects : Bulky substituents at the 1-position (e.g., methyl) favor functionalization at the 6-position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.